REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])C.[Cl:13][C:14]1[CH:21]=[CH:20][C:17](CBr)=[CH:16][CH:15]=1.[H][H]>CCCCCC.O1CCCC1.CO.[Ni].ClCCl.C(O)(=O)C.C(OCC)C>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:12][CH:10]2[CH2:11][CH2:2][CH2:1][CH2:8][CH2:6][NH:9]2)=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
n-nitrosoperhydroazepine
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 5 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool it down again to -78°
|
Type
|
STIRRING
|
Details
|
stir for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for another 5 hours at -78°
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Warm the mixture up to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
FILTRATION
|
Details
|
Filter off the catalyst
|
Type
|
WASH
|
Details
|
wash the catalyst with methanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the methanolic filtrate
|
Type
|
ADDITION
|
Details
|
Treat the oily residue with ethanol-ethereal hydrochloric acid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |